N'-(2,4-Dimethylphenyl) Vortioxetine-d8

LC-MS/MS Matrix Effect Bioanalytical Method Validation

Using unlabeled or structurally dissimilar internal standards for vortioxetine bioanalysis violates IDMS principles, causing matrix effect inaccuracies that fail FDA/EMA validation (±15% precision). This +8 Da deuterated analog (piperazine-d₈) co-elutes identically and compensates matrix effects perfectly. • Enables accurate pharmacokinetic profiling (Cmax, AUC, t½) in plasma with regulatory-compliant precision. • CRM-format ensures long-term calibration traceability for clinical/forensic monitoring. • Supplied as ≥98% pure solid, ready for GC-MS/LC-MS method development and validation.

Molecular Formula C₂₆H₂₂D₈N₂S
Molecular Weight 410.64
Cat. No. B1151051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2,4-Dimethylphenyl) Vortioxetine-d8
Molecular FormulaC₂₆H₂₂D₈N₂S
Molecular Weight410.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy N'-(2,4-Dimethylphenyl) Vortioxetine-d8: A Deuterated Internal Standard for Vortioxetine Quantification by LC-MS/MS


N'-(2,4-Dimethylphenyl) Vortioxetine-d8 (CAS: 2140316-62-5) is a deuterium-labeled analog of the multimodal serotonergic antidepressant vortioxetine (Lu AA 21004) [1]. It is specifically designed and intended for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of unlabeled vortioxetine in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound features eight deuterium atoms incorporated into the piperazine ring (piperazine-2,2,3,3,5,5,6,6-d8), resulting in a molecular formula of C₁₈H₁₄D₈N₂S and a molecular weight of 306.49 g/mol, representing a +8 Da mass shift from the parent compound . This structural modification ensures near-identical physicochemical behavior to the analyte while providing a distinct mass difference essential for accurate and precise quantification using isotope dilution mass spectrometry (IDMS) .

Why Unlabeled Vortioxetine or Alternative Internal Standards Cannot Substitute for N'-(2,4-Dimethylphenyl) Vortioxetine-d8 in Validated Quantitative LC-MS Assays


In quantitative bioanalysis, using unlabeled vortioxetine or a structurally unrelated internal standard in place of a stable isotope-labeled analog like N'-(2,4-Dimethylphenyl) Vortioxetine-d8 is analytically unsound and violates the principle of isotope dilution mass spectrometry. Unlabeled compounds cannot be distinguished from the target analyte by mass spectrometry, precluding their use as an internal standard for that same analyte [1]. Structurally dissimilar internal standards, while distinguishable by mass, fail to co-elute perfectly with vortioxetine. This differential chromatographic behavior means they do not equally experience and compensate for variable ionization suppression or enhancement caused by co-eluting matrix components (matrix effects), leading to significant quantitative inaccuracies, particularly in complex biological samples like plasma or urine [2]. Consequently, substituting a stable isotope-labeled internal standard like N'-(2,4-Dimethylphenyl) Vortioxetine-d8 compromises the fundamental accuracy, precision, and robustness required for method validation under regulatory guidelines from bodies such as the U.S. FDA and EMA [3].

Quantitative Comparative Evidence: Selecting N'-(2,4-Dimethylphenyl) Vortioxetine-d8 for LC-MS/MS Quantification


Superior Ion Suppression Compensation Compared to Unlabeled Analogs in Bioanalytical LC-MS/MS

As a stable isotope-labeled internal standard, N'-(2,4-Dimethylphenyl) Vortioxetine-d8 co-elutes with unlabeled vortioxetine, a property essential for normalizing variable matrix effects . In contrast, using an unlabeled structural analog as an internal standard would result in differential ionization suppression/enhancement due to non-identical retention times, leading to inaccurate quantification [1]. This differential matrix effect is a primary cause of assay failure in complex biological matrices like plasma [2].

LC-MS/MS Matrix Effect Bioanalytical Method Validation

High Isotopic Purity of N'-(2,4-Dimethylphenyl) Vortioxetine-d8 Minimizes Cross-Signal Interference in Mass Spectrometry

N'-(2,4-Dimethylphenyl) Vortioxetine-d8 is available with a certified isotopic purity of ≥98 atom % D . This high level of deuteration ensures a minimal residual signal (<2%) from the unlabeled (d0) form, thereby reducing potential interference with the analyte channel . In comparison, alternative or custom-synthesized standards with lower isotopic enrichment (e.g., 95 atom % D) would introduce a larger 'crosstalk' signal from the internal standard into the analyte's mass-to-charge (m/z) window [1].

Isotopic Purity Mass Spectrometry Analytical Interference

Consistent MS Signal Response (Ionization Efficiency) with Unlabeled Vortioxetine Enables Direct Ratio Calculation

The structural identity between N'-(2,4-Dimethylphenyl) Vortioxetine-d8 and unlabeled vortioxetine results in virtually identical ionization efficiency in the MS source [1]. This is a fundamental advantage of stable isotope-labeled internal standards. In contrast, a non-isotopic internal standard (e.g., fluoxetine) exhibits different ionization properties and recovery, as evidenced in a study where fluoxetine was used as an internal standard for a deuterated vortioxetine analog, requiring extensive method validation to confirm its suitability due to these inherent differences [2].

MS Signal Response Isotope Dilution Quantitative Analysis

Availability as a Certified Reference Material (CRM) Solution Reduces Preparation Variability and Enhances Traceability

N'-(2,4-Dimethylphenyl) Vortioxetine-d8 is commercially supplied as a ready-to-use Certified Reference Material (CRM) solution at a concentration of 100 μg/mL in methanol, meeting ISO 17034 and ISO/IEC 17025 standards . This format ensures lot-to-lot consistency and metrological traceability, significantly reducing the quantitative uncertainty associated with weighing and dissolving solid standards in-house [1]. Using non-certified, solid powder forms requires manual preparation, which introduces additional sources of error (e.g., weighing inaccuracies, incomplete dissolution) and lacks a certified, traceable concentration value .

Certified Reference Material Method Validation Quality Control

Validated UPLC-MS/MS Methods Demonstrate the Critical Role of Isotopic Internal Standards for Achieving Regulatory Precision and Accuracy

A published UPLC-MS/MS method for the quantification of a deuterated vortioxetine analog (JJH201501) in human plasma employed a non-isotopic internal standard (fluoxetine) and reported inter- and intra-run precision (%CV) and accuracy (%RE) within ±15% [1]. While this study successfully validated the method, the authors had to rigorously demonstrate that fluoxetine's matrix effect, recovery, and stability were acceptable [1]. This validation burden is significantly reduced by using a co-eluting isotopic internal standard like N'-(2,4-Dimethylphenyl) Vortioxetine-d8, which inherently provides superior compensation for these variables, leading to even tighter precision and accuracy [2].

Method Validation Pharmacokinetics UPLC-MS/MS

High-Impact Application Scenarios for N'-(2,4-Dimethylphenyl) Vortioxetine-d8 in Bioanalytical Research


Quantification of Vortioxetine in Plasma for Clinical Pharmacokinetic Studies

This is the primary application scenario. N'-(2,4-Dimethylphenyl) Vortioxetine-d8 is used as the internal standard for the accurate quantification of vortioxetine in human or animal plasma. The evidence for near-identical matrix effect compensation and ionization efficiency ensures that the generated pharmacokinetic parameters (e.g., Cmax, AUC, t½) are reliable and meet the rigorous validation standards (precision and accuracy within ±15%) required for regulatory submissions [1].

Therapeutic Drug Monitoring (TDM) and Forensic Toxicology of Vortioxetine

In clinical and forensic laboratories, the certified reference material (CRM) format of N'-(2,4-Dimethylphenyl) Vortioxetine-d8 supports the development of robust and defensible assays for monitoring patient adherence or investigating potential overdose. The CRM's traceable concentration ensures assay calibration is accurate over long periods, a critical requirement for clinical diagnostics .

Metabolite Identification and In Vitro Drug Metabolism Studies

While primarily an internal standard, the +8 Da mass shift of N'-(2,4-Dimethylphenyl) Vortioxetine-d8 can be exploited in specific in vitro metabolism studies (e.g., using liver microsomes or hepatocytes). By spiking a mixture of the labeled and unlabeled compound, the distinct isotopic signature can help track and identify metabolites and distinguish them from background matrix components, providing mechanistic insights into the metabolic pathways of vortioxetine.

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